molecular formula C11H11FO3S B7989272 Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7989272
M. Wt: 242.27 g/mol
InChI Key: OLTQPSPVHYPEMV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate is a sulfur-containing ester derivative characterized by a phenyl ring substituted with a fluorine atom at the meta position (C3) and a methyl group at the para position (C4). The sulfanyl (-S-) group bridges the phenyl ring to a 2-oxo-acetate moiety, which is esterified with an ethyl group.

The sulfanyl linkage may increase acidity compared to oxygen analogs, affecting solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3S/c1-3-15-10(13)11(14)16-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTQPSPVHYPEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC(=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3-fluoro-4-methylthiophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro group can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key structural analogs differ in the substitution patterns on the phenyl ring, altering electronic, steric, and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Phenyl Ring Key Functional Groups Molecular Formula Notable Properties/Applications
Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate 3-F, 4-CH3 Sulfanyl, ester C11H11FO3S Intermediate for bioactive molecules
Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate 4-iso-C4H9 Sulfanyl, ester C14H18O3S Increased lipophilicity due to branched alkyl chain; potential agrochemical use
Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate 2-OCH3, 5-CH3 Sulfanyl, ester, methoxy C12H14O4S Methoxy group enhances electron donation; possible solubility in polar solvents
Ethyl 2-(3,5-dimethyl-4-methoxyphenyl)sulfanyl-2-oxo-acetate 3-CH3, 4-OCH3, 5-CH3 Sulfanyl, ester, methoxy C13H16O4S Symmetric substitution may improve crystallinity
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate 4-CF3 Amino, ester, trifluoromethyl C11H10F3NO3 Strong electron-withdrawing CF3 group; potential pharmacological activity
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate 2-F, 5-CF3 Ester, trifluoromethyl C11H8F4O3 Dual electron-withdrawing groups; high metabolic stability

Electronic and Steric Effects

  • Fluorine vs.
  • Methyl vs. Trifluoromethyl : The 4-methyl group in the target compound provides steric hindrance without significant electronic effects, unlike the 4-trifluoromethyl group in , which strongly withdraws electrons, enhancing stability against hydrolysis .

Pharmacological and Industrial Relevance

  • Agrochemical Potential: Branched alkyl chains (e.g., iso-butyl in ) improve lipid solubility, favoring penetration into biological membranes for pesticidal activity.
  • Antifungal Activity : Complex analogs like Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate () incorporate heterocycles (triazole), enhancing interactions with fungal enzyme active sites.

Crystallographic and Analytical Insights

The SHELX software suite () is critical for resolving crystal structures of these compounds. For example, monoclinic crystal systems (e.g., P21/c for ) with specific unit cell parameters (e.g., a = 9.389 Å, β = 100.72°) are common, influencing solubility and formulation stability.

Biological Activity

Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a fluoro-substituted phenyl ring, a sulfanyl group, and an ester functional group. Its molecular formula is C11H12FOSC_{11}H_{12}FOS, which contributes to its diverse reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₂FOS
Molecular Weight229.28 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been investigated against various bacterial strains, with preliminary results suggesting effective inhibition comparable to standard antibiotics. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also shown promise as an anticancer agent . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values ranged from 1.0 to 11.6 µM, indicating potent activity against these cell lines. The mechanism of action is believed to involve the induction of apoptosis and modulation of signaling pathways associated with cell survival.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The presence of the sulfanyl group may allow the compound to act as a reversible inhibitor of certain enzymes involved in metabolic processes.
  • Receptor Binding : The fluoro group can enhance binding affinity towards receptors, potentially leading to altered cellular responses.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity. The compound was tested against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to ciprofloxacin, a standard antibiotic.

Bacterial StrainInhibition Zone (mm)Control (Ciprofloxacin) (mm)
Staphylococcus aureus25.830
Escherichia coli22.528

Study 2: Anticancer Activity

In a separate investigation focusing on its anticancer properties, this compound was evaluated for its effects on MCF-7 cells. The study reported an IC50 value of approximately 6.30 µM, indicating substantial cytotoxicity.

Cell LineIC50 Value (µM)Standard Drug (Doxorubicin) IC50 (µM)
MCF-76.304.17
A5493.371.41

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